8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione
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Overview
Description
8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a piperidine ring, a hexyl chain, and a purine core, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of a purine derivative with a piperidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the purine core, where nucleophiles such as amines or thiols replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted purine derivatives.
Scientific Research Applications
8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpiperidine: A related compound with a similar piperidine ring structure.
7-Hexyl-1,3-dimethylpurine-2,6-dione: A compound with a similar purine core but lacking the piperidine moiety.
Uniqueness
8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione is unique due to the combination of its piperidine ring, hexyl chain, and purine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
851942-03-5 |
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Molecular Formula |
C21H35N5O2 |
Molecular Weight |
389.544 |
IUPAC Name |
8-[(3,5-dimethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C21H35N5O2/c1-6-7-8-9-10-26-17(14-25-12-15(2)11-16(3)13-25)22-19-18(26)20(27)24(5)21(28)23(19)4/h15-16H,6-14H2,1-5H3 |
InChI Key |
PHAFAJDUHAYVBT-UHFFFAOYSA-N |
SMILES |
CCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CC(CC(C3)C)C |
solubility |
not available |
Origin of Product |
United States |
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